

Technical Guide: Spectral Data of 5-nitro-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: **5-nitro-1H-indole-3-carbaldehyde**

Cat. No.: **B1295577**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound **5-nitro-1H-indole-3-carbaldehyde**, a key intermediate in the synthesis of various biologically active molecules. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

5-nitro-1H-indole-3-carbaldehyde ($C_9H_6N_2O_3$, Molar Mass: 190.16 g/mol) is a crucial building block in the development of novel therapeutics, including potential anticancer agents. Its indole scaffold, substituted with an electron-withdrawing nitro group and a reactive carbaldehyde function, makes it a versatile precursor for a wide range of chemical modifications. Accurate and comprehensive spectral data are paramount for the unambiguous identification and characterization of this compound and its subsequent derivatives.

Synthesis

The primary synthetic route to **5-nitro-1H-indole-3-carbaldehyde** is the Vilsmeier-Haack reaction.^[1] This reaction involves the formylation of 5-nitro-1H-indole using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride ($POCl_3$) and a substituted amide like N,N-dimethylformamide (DMF).^[1]

Spectral Data

While a complete, unified dataset for **5-nitro-1H-indole-3-carbaldehyde** from a single source is not readily available in the published literature, this guide compiles and references analogous data to provide a robust understanding of its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **5-nitro-1H-indole-3-carbaldehyde** is not available in the reviewed literature. However, the spectral data for the closely related compound, 5-iodo-1H-indole-3-carbaldehyde, provides a strong basis for predicting the expected chemical shifts and coupling constants.[\[2\]](#) The substitution of an iodo group with a nitro group will induce some changes in the chemical shifts, primarily affecting the aromatic protons.

Table 1: ^1H NMR Data for 5-iodo-1H-indole-3-carbaldehyde (400 MHz, DMSO-d₆)[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.27	s	-	NH
9.92	s	-	CHO
8.44	s	-	H-2
8.29	d	3.1	H-4
7.53	dd	8.5, 1.4	H-6
7.37	d	8.5	H-7

Table 2: ^{13}C NMR Data for 5-iodo-1H-indole-3-carbaldehyde (101 MHz, DMSO-d₆)[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
185.2	CHO
138.9	C-2
136.2	C-7a
131.6	C-4
129.2	C-6
126.7	C-3a
117.2	C-3
115.0	C-7
86.6	C-5

Mass Spectrometry (MS)

The exact mass of **5-nitro-1H-indole-3-carbaldehyde** has been calculated to be 190.03784206 Da. While a published high-resolution mass spectrum specifically for this compound is not available, a GC-MS record is cited in PubChem, originating from patent CN108329249A.^[3] For comparison, the high-resolution mass spectrometry (HRMS) data for 5-iodo-1H-indole-3-carbaldehyde showed an $[M+Na]^+$ ion at m/z 293.9385 (calculated for C_9H_6INNaO , 293.9386).^[2]

Infrared (IR) Spectroscopy

Specific IR data for **5-nitro-1H-indole-3-carbaldehyde** is not detailed in the available literature. However, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of 5-iodo-1H-indole-3-carbaldehyde shows key absorbances.^[2]

Table 3: Key IR Absorptions for 5-iodo-1H-indole-3-carbaldehyde (cm^{-1})^[2]

Wavenumber (cm ⁻¹)	Functional Group
3239	N-H stretch
1650	C=O stretch (aldehyde)
1435, 1386	Aromatic C=C stretch

For **5-nitro-1H-indole-3-carbaldehyde**, one would also expect to see strong characteristic peaks for the nitro group (NO₂) symmetric and asymmetric stretching, typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **5-nitro-1H-indole-3-carbaldehyde** are not explicitly provided in a single source. However, general procedures for acquiring spectral data for similar organic compounds are well-established.

General Protocol for NMR Spectroscopy:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to the residual solvent peak.

General Protocol for Mass Spectrometry (HRMS-ESI):

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

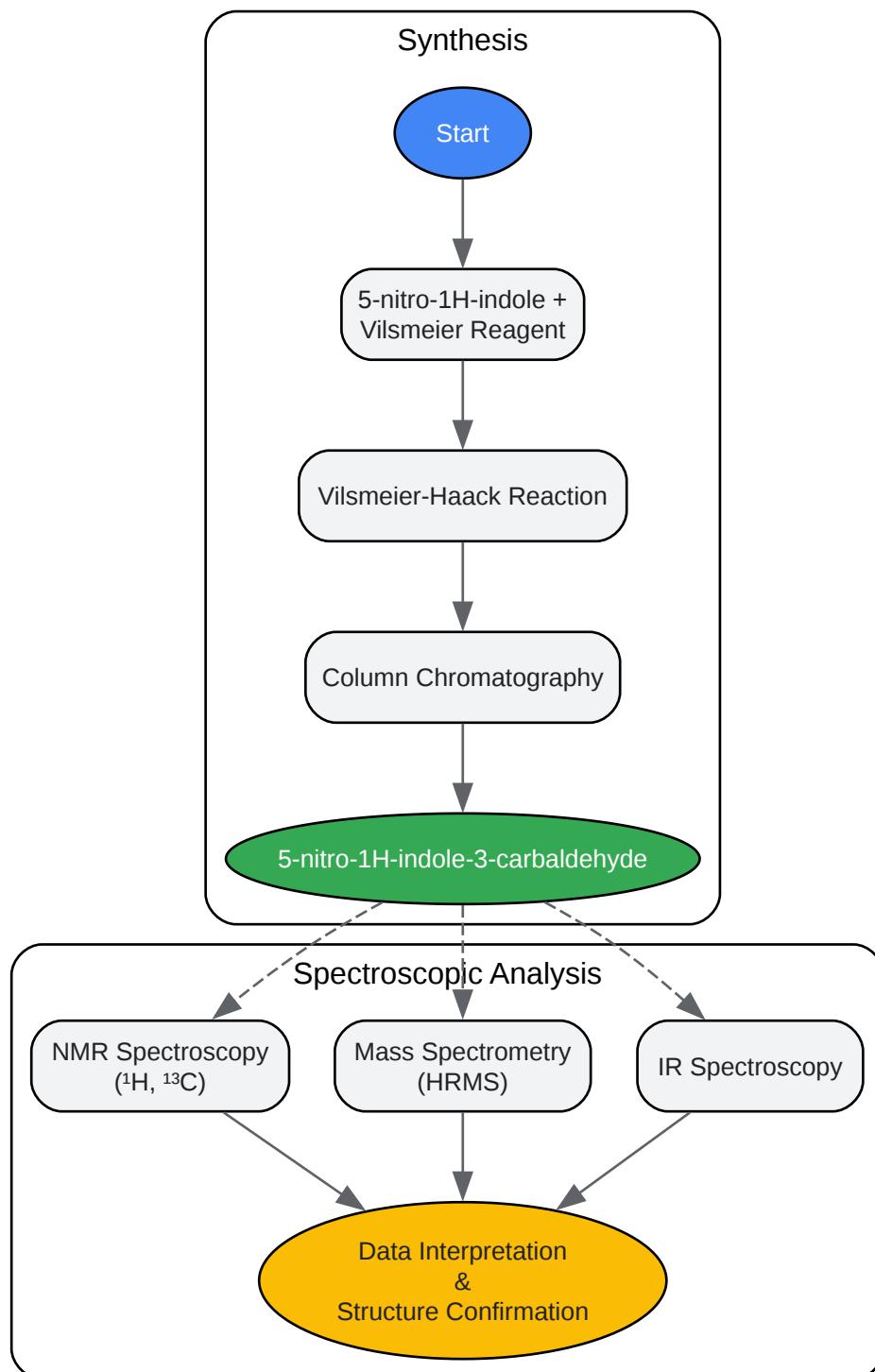
- Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion or related adducts (e.g., $[M+H]^+$, $[M+Na]^+$).

General Protocol for IR Spectroscopy (ATR):

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Workflow for Spectral Data Acquisition

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **5-nitro-1H-indole-3-carbaldehyde**.



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Caption: Workflow for Synthesis and Spectral Analysis.

Conclusion

This technical guide consolidates the available spectral information for **5-nitro-1H-indole-3-carbaldehyde**, providing a valuable reference for researchers. While a complete experimental dataset from a single source remains to be published, the data from analogous compounds offers a strong predictive framework for the characterization of this important synthetic intermediate. The provided general experimental protocols and workflow diagram serve as a practical guide for the synthesis and analysis of this and similar molecules.

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References

- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 5-nitro-1H-indole-3-carbaldehyde | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]
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